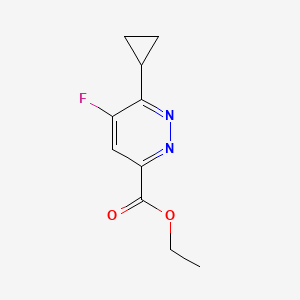

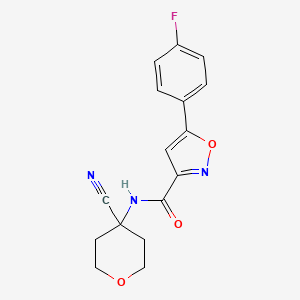

![molecular formula C25H25N5O4 B2829996 2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide CAS No. 1206991-95-8](/img/structure/B2829996.png)

2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research.

Aplicaciones Científicas De Investigación

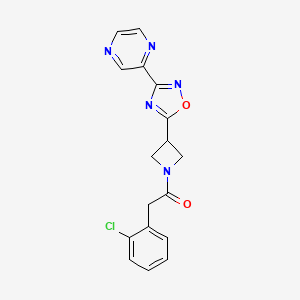

Antiulcer Activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its antiulcer properties. Specifically, derivatives of this compound were synthesized and evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats . Among these derivatives, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15) demonstrated significant antiulcer activity. Further modifications revealed that introducing a carbamoyl group into the 2- or 3-position of the phenylamino part yielded compounds (49-51, 54, and 55) with comparable antiulcer activity. Notably, alkyl substitution on the nitrogen of benzamide led to potent antiulcer compounds (e.g., 3-[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide, also known as DQ-2511) .

Histone Deacetylase (HDAC) Inhibition by 2-[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide

The compound 2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide (also known as CI-994 or N-acetyldinaline) has drawn attention due to its antitumor cytostatic properties. Recent research has shed light on its molecular mechanism: CI-994 is an HDAC inhibitor that induces histone hyperacetylation in living cells. In isolated enzyme assays, CI-994 inhibited HDAC-1 and HDAC-2, but had no effect on the prototypical histone acetyltransferase GCN5. In HCT-8 colon carcinoma cells treated with CI-994, hyperacetylation of histone H3 was detectable as early as 30 minutes after exposure. This inhibition of HDAC is mechanistically related to CI-994’s antitumor activity .

Cytotoxic and Anti-Proliferative Activity of 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) Acetamide

In 2018, a novel series of phenoxy thiazoles was synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. Notably, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide (48) exhibited promising activity .

Pharmacological Activities of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

To combat antimicrobial and anticancer drug resistance, researchers have explored the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds hold potential for addressing drug-resistant pathogens and cancer cells .

Propiedades

IUPAC Name |

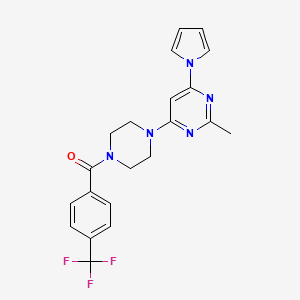

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-32-20-9-7-19(8-10-20)30-24(18-5-4-13-26-16-18)23(28-29-30)25(31)27-14-12-17-6-11-21(33-2)22(15-17)34-3/h4-11,13,15-16H,12,14H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRZKXLQVOUYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2829913.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)

![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)

![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)

![4-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2829929.png)

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)